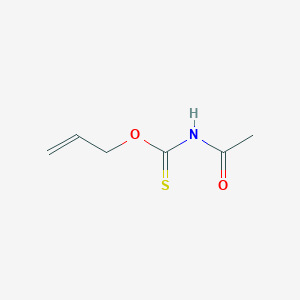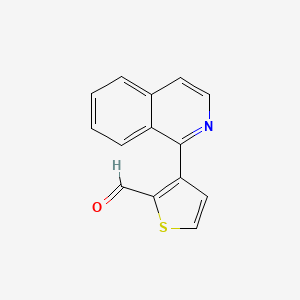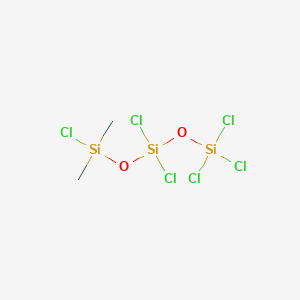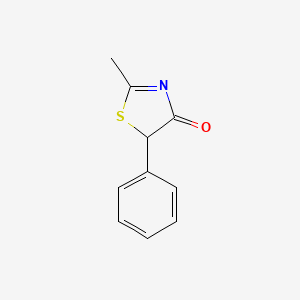
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a thiazole ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between α-bromoacetophenone and thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole compound. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities and often involve continuous flow processes to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with LiAlH4 can produce a dihydrothiazole derivative.
Applications De Recherche Scientifique
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one has found applications in various scientific research fields:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, aiming to develop new therapeutic agents.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenyl-1,3-thiazole: Similar structure but lacks the carbonyl group at the 4-position.
5-Phenyl-1,3-thiazol-2-amine: Contains an amino group at the 2-position instead of a methyl group.
2-Phenyl-1,3-thiazole: Lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one is unique due to the presence of both a methyl group and a phenyl group on the thiazole ring, along with a carbonyl group at the 4-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112165-63-6 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-methyl-5-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H9NOS/c1-7-11-10(12)9(13-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clé InChI |
CLNFMTKFJNWVGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


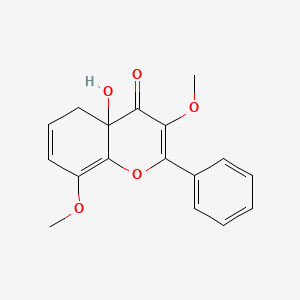

silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)


![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)


